Cas no 101-98-4 (2-Methyl(phenylmethyl)aminoethanol)

2-Methyl(phenylmethyl)aminoethanol 化学的及び物理的性質
名前と識別子
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- 2-(Benzyl(methyl)amino)ethanol
- N-benzyl N-methyl amino ethanol
- N-Benzyl-N-methylethanolamine
- 2-(benzylmethylamino)ethanol
- 2-[methyl(phenylmethyl)amino]-ethanol
- 2-[Methyl(phenylmethyl)amino]ethanol
- N-Benzyl-N-methyl-ethanolamine
- 2-[benzyl(methyl)amino]ethanol
- Ethanol,2-(benzylmethylamino)- (6CI,7CI,8CI)
- 2-(N-Methylbenzylamino)ethanol
- 2-(N-benzyl-N-methylamino)ethanol
- Benzyl(2-hydroxyethyl)methylamine
- N-Benzyl-N-methyl(2-hydroxyethyl)amine
- N-Benzyl-N-methyl-2-aminoethanol
- N-Methyl-N-benzylethanolamine
- b-(N-Benzyl-N-methylamino)ethanol
- N-Benzyl-N-Methyl
- N-BENZYL-N-METHYLAMINO ETHANOL
- Ethanol, 2-(benzylmethylamino)-
- N-BENZYL-N-METHYL-N-ETHANOLAMINE
- VDAC1
- Voltage-dependent anion-selective channel protein 1
- 2-(BENZYLMETHYLAMINO)ETHANOL 97%
- Ethanol, 2-[methyl(phenylmethyl)amino]-
- 2-(Benzyl-methyl-amino)-ethanol
- WOUANPHGFPAJCA-UHFFFAOYSA-N
- 61LYX8089C
- 2-[Benzyl(Methyl)Amino]Ethan-1-Ol
- Ethanol, 2-(methyl(phenylmethyl)amino)-
- 2-[N-benzyl-N-methylamino]ethanol
- EINECS
- SCHEMBL135868
- NS00019860
- AC-5627
- Z137706074
- MFCD00002847
- AKOS009058975
- n-benzyl-n-methyl ethanol amine
- SB76028
- AI3-26797
- 101-98-4
- N-benzyl-N-methyl ethanolamine
- SY025492
- EINECS 202-994-3
- FT-0689183
- N-BENZYL-N-METHYL-ETHANOLAMINE [USP-RS]
- N-Benzyl-N-methylethanolamine, United States Pharmacopeia (USP) Reference Standard
- N-(2-hydroxyethyl)-N-benzyl-methylamine
- .BETA.-(N-BENZYL-N-METHYLAMINO)ETHANOL
- CS-W023196
- J-000530
- Q27263356
- D70360
- J-523483
- 2-(N-benzyl-N-methylamino)ethan-1-ol
- DS-18032
- N-Benzyl-n-methylethanolamne
- DTXSID5059242
- 2-(N-benzyl-N-methylamino)-ethanol
- EN300-179812
- N-Benzyl-N-methylethanolamine, technical grade, 90%
- UNII-61LYX8089C
- DB-000319
- 2-Methyl(phenylmethyl)aminoethanol
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- MDL: MFCD00002847
- インチ: 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
- InChIKey: WOUANPHGFPAJCA-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 366412
計算された属性
- せいみつぶんしりょう: 165.115364g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 165.115364g/mol
- 単一同位体質量: 165.115364g/mol
- 水素結合トポロジー分子極性表面積: 23.5Ų
- 重原子数: 12
- 複雑さ: 110
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 1.017 g/mL at 25 °C(lit.)
- ふってん: 95-105 °C/2 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.529(lit.)
- PSA: 23.47000
- LogP: 1.11070
- ようかいせい: 未確定
- FEMA: 2452
2-Methyl(phenylmethyl)aminoethanol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39-S24/25
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:高温、火花、炎から遠ざかる。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。
- セキュリティ用語:S24/25
2-Methyl(phenylmethyl)aminoethanol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Methyl(phenylmethyl)aminoethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179812-0.5g |
2-[benzyl(methyl)amino]ethan-1-ol |
101-98-4 | 93% | 0.5g |
$19.0 | 2023-09-19 | |
Enamine | EN300-179812-2.5g |
2-[benzyl(methyl)amino]ethan-1-ol |
101-98-4 | 93% | 2.5g |
$20.0 | 2023-09-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1064122-3X0.2ML |
101-98-4 | 3X0.2ML |
¥15211.09 | 2023-01-06 | |||
Enamine | EN300-179812-0.25g |
2-[benzyl(methyl)amino]ethan-1-ol |
101-98-4 | 93% | 0.25g |
$19.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015113-25g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 98% | 25g |
¥39.00 | 2023-11-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015113-50g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 98% | 50g |
¥77.00 | 2023-11-22 | |
TRC | M320465-10g |
2-[Methyl(phenylmethyl)amino]ethanol |
101-98-4 | 10g |
$ 230.00 | 2023-09-07 | ||
TRC | M320465-25g |
2-[Methyl(phenylmethyl)amino]ethanol |
101-98-4 | 25g |
$ 339.00 | 2023-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6331-25G |
2-(Benzyl(methyl)amino)ethan-1-ol |
101-98-4 | >98.0%(GC) | 25g |
¥395.00 | 2024-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74740-100g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 100g |
¥166.0 | 2021-09-08 |
2-Methyl(phenylmethyl)aminoethanol サプライヤー
2-Methyl(phenylmethyl)aminoethanol 関連文献
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1. Novel access to carbonyl and acetylated compounds: the role of the tetra-n-butylammonium bromide/sodium nitrite catalystMehdi Sheykhan,Hadi Fallah Moafi,Masoumeh Abbasnia RSC Adv. 2016 6 51347
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2. 4,4′-Bis(dimethylamino)biphenyl containing binding sites. A new fluorescent subunit for cation sensingAna M. Costero,Rosario Andreu,Elena Monrabal,Ramón Martínez-Má?ez,Félix Sancenón,Juan Soto J. Chem. Soc. Dalton Trans. 2002 1769
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3. Kinetic investigation of the lanthanide(III)-nitrate complexation reactionHerbert B. Silber,Norman Scheinin,Gordon Atkinson,John J. Grecsek J. Chem. Soc. Faraday Trans. 1 1972 68 1200
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Elena Barreiro,José S. Casas,María D. Couce,Antonio Laguna,José M. López-de-Luzuriaga,Miguel Monge,Agustin Sánchez,José Sordo,Ezequiel M. Vázquez López Dalton Trans. 2013 42 5916
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Moises Guerrero Esperanza,Eunice Yanez Barrientos,Kazimierz Wrobel,Francisco Javier Acevedo Aguilar,Alma Rosa Corrales Escobosa,Katarzyna Wrobel Anal. Methods 2017 9 2059
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Donald E. Leyden,W. R. Morgan J. Chem. Soc. D 1969 598a
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7. Synthesis and reactions of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan); a new route to 3-benzazocinesBrian Iddon,Donald Price,Hans Suschitzky,David I. C. Scopes J. Chem. Soc. Perkin Trans. 1 1983 2583
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Ruben R. G. Soares,Ahmad S. Akhtar,Inês F. Pinto,Noa Lapins,Donal Barrett,Gustaf Sandh,Xiushan Yin,Vicent Pelechano,Aman Russom Lab Chip 2021 21 2932
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Hoon Kim,John Ralph RSC Adv. 2014 4 7549
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M. M. Amer,A. M. Taha,B. A. El-Zeany,O. A. El-Sawy Analyst 1982 107 908
2-Methyl(phenylmethyl)aminoethanolに関する追加情報
Professional Introduction to Compound with CAS No. 101-98-4 and Product Name: 2-Methyl(phenylmethyl)aminoethanol
The compound with the CAS number 101-98-4 and the product name 2-Methyl(phenylmethyl)aminoethanol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and biochemical studies. Understanding its molecular structure, synthesis pathways, and emerging research applications is essential for leveraging its full potential in scientific and industrial contexts.
The molecular formula of 2-Methyl(phenylmethyl)aminoethanol can be expressed as C₉H₁₃NO, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. This specific configuration imparts distinct chemical characteristics that make it a valuable intermediate in organic synthesis. The presence of both an amine group and an alcohol moiety within the same molecule allows for diverse chemical interactions, making it a versatile building block for more complex pharmaceutical compounds.
In recent years, advancements in computational chemistry and molecular modeling have enhanced our ability to predict the behavior of such compounds in various biochemical pathways. Studies have shown that derivatives of 2-Methyl(phenylmethyl)aminoethanol exhibit promising properties as modulators of enzyme activity and as precursors to bioactive molecules. For instance, researchers have explored its potential role in inhibiting certain enzymes associated with metabolic disorders, highlighting its therapeutic relevance.
The synthesis of 2-Methyl(phenylmethyl)aminoethanol involves multi-step organic reactions that require precise control over reaction conditions. Traditional synthetic routes often involve the use of Grignard reagents or nucleophilic substitution reactions to introduce the desired functional groups. However, recent innovations in green chemistry have led to the development of more sustainable methods that minimize waste and reduce energy consumption. These advancements not only improve the efficiency of production but also align with global efforts to promote environmentally friendly practices.
One of the most compelling aspects of 2-Methyl(phenylmethyl)aminoethanol is its potential application in the development of novel therapeutic agents. Researchers are investigating its role as a precursor for drugs targeting neurological disorders, given its ability to interact with biologically relevant receptors and proteins. Preliminary studies have suggested that certain analogs of this compound may exhibit neuroprotective effects, making them candidates for further clinical investigation.
The pharmacokinetic properties of 2-Methyl(phenylmethyl)aminoethanol are also subjects of intense study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its use in drug formulations. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to gain detailed insights into its metabolic pathways, facilitating the design of more effective pharmaceuticals.
Furthermore, the structural flexibility of 2-Methyl(phenylmethyl)aminoethanol allows chemists to modify its core framework to create libraries of derivatives with tailored properties. This approach is particularly valuable in high-throughput screening programs aimed at identifying lead compounds for drug discovery. By systematically altering specific functional groups or substituents, researchers can fine-tune the biological activity of these molecules, enhancing their therapeutic potential.
Industrial applications of 2-Methyl(phenylmethyl)aminoethanol extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives are being explored as intermediates in the synthesis of pesticides and herbicides that offer improved efficacy while reducing environmental impact. This dual utility underscores the compound's significance as a cornerstone in modern chemical manufacturing.
As research continues to evolve, new methodologies for studying 2-Methyl(phenylmethyl)aminoethanol are being developed. Techniques such as CRISPR-Cas9 gene editing allow scientists to investigate how this compound interacts with living cells at the genetic level. Such interdisciplinary approaches are fostering a deeper understanding of its biological roles and expanding its potential applications across multiple scientific domains.
In conclusion, 2-Methyl(phenylmethyl)aminoethanol, with its CAS number 101-98-4, represents a fascinating compound with far-reaching implications in chemical biology and pharmaceutical science. Its unique structural features, coupled with ongoing advancements in synthetic chemistry and drug development methodologies, position it as a key player in future medical innovations. Continued research into this compound promises to yield new insights and applications that will benefit both scientific communities and industries worldwide.
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